molecular formula C17H11NO4 B15210668 4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenylisoxazol-5(4H)-one CAS No. 6286-57-3

4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenylisoxazol-5(4H)-one

Cat. No.: B15210668
CAS No.: 6286-57-3
M. Wt: 293.27 g/mol
InChI Key: HXPYADVNHOGEER-JYRVWZFOSA-N
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Description

4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenylisoxazol-5(4H)-one is a heterocyclic compound featuring an isoxazol-5(4H)-one core substituted with a benzodioxole moiety and a phenyl group. This compound is of interest in medicinal chemistry and materials science due to its structural versatility and functionalizability .

Properties

CAS No.

6286-57-3

Molecular Formula

C17H11NO4

Molecular Weight

293.27 g/mol

IUPAC Name

(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-3-phenyl-1,2-oxazol-5-one

InChI

InChI=1S/C17H11NO4/c19-17-13(16(18-22-17)12-4-2-1-3-5-12)8-11-6-7-14-15(9-11)21-10-20-14/h1-9H,10H2/b13-8-

InChI Key

HXPYADVNHOGEER-JYRVWZFOSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=NOC3=O)C4=CC=CC=C4

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=NOC3=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenylisoxazol-5(4H)-one typically involves a multi-step process. One common method includes the condensation of benzo[d][1,3]dioxole carbaldehyde with a suitable hydrazine derivative, followed by cyclization to form the isoxazole ring. The reaction conditions often require the use of solvents such as acetone, ethyl acetate (EtOAc), and ethanol (EtOH), and may involve heating and the use of catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and eco-friendly techniques, such as the use of water bath sonicators, can be applied to optimize the synthesis process. These methods aim to minimize waste and reduce the environmental impact of chemical production .

Chemical Reactions Analysis

Types of Reactions

4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenylisoxazol-5(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives .

Scientific Research Applications

4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenylisoxazol-5(4H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenylisoxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with cellular receptors or enzymes, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Structural Comparison with Analogous Isoxazolone Derivatives

Substituent Variations and Electronic Effects

The target compound differs from its analogs primarily in the substituent at the 4-position of the isoxazolone ring. Key structural analogs include:

Compound Name Substituent at 4-Position Key Structural Feature Reference
4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenylisoxazol-5(4H)-one Benzo[d][1,3]dioxol-5-ylmethylene Electron-rich benzodioxole ring
(Z)-4-(4-Methoxybenzylidene)-3-phenylisoxazol-5(4H)-one (SULZAC) 4-Methoxybenzylidene Methoxy group at para position
(Z)-4-(4-Dimethylaminobenzylidene)-3-phenylisoxazol-5(4H)-one (IDIBEE) 4-Dimethylaminobenzylidene Electron-donating dimethylamino group
4-(Naphthalen-1-ylmethylene)-3-phenylisoxazol-5(4H)-one (4t) Naphthylmethylene Extended aromatic system
4-(4-Ethylbenzylidene)-3-phenylisoxazol-5(4H)-one (4n) 4-Ethylbenzylidene Alkyl-substituted benzylidene

Key Observations :

  • The benzodioxole group in the target compound introduces steric bulk and electron-withdrawing effects due to the oxygen atoms, which may influence reactivity and intermolecular interactions compared to methoxy (SULZAC) or dimethylamino (IDIBEE) analogs .
Crystallographic and Spectroscopic Comparisons
  • Crystal Packing : Derivatives like SULZAC and IDIBEE form distinct crystal lattices due to substituent-driven hydrogen bonding and van der Waals interactions. The benzodioxole group in the target compound may favor tighter packing due to its planar geometry .
  • NMR Shifts :
    • The vinyl proton (H-4) in 4-(4-ethylbenzylidene)-3-phenylisoxazol-5(4H)-one (4n) resonates at δ 7.78 ppm , whereas benzodioxole derivatives may exhibit downfield shifts due to the electron-withdrawing dioxole ring .
    • Methoxy-substituted analogs (e.g., SULZAC) show upfield shifts for aromatic protons compared to benzodioxole derivatives .

Physicochemical and Functional Comparisons

Reactivity and Stability
  • Electrochemical Applications : The benzodioxole moiety in derivatives like BDMMBSH () enables selective heavy-metal ion detection (e.g., Pb²⁺), attributed to the dioxole ring’s chelating capacity. This contrasts with methoxy or alkyl-substituted analogs, which lack such specificity .
  • Thermal Stability : Alkyl-substituted derivatives (e.g., 4n) exhibit lower melting points (~150–160°C) compared to benzodioxole analogs, which may decompose at higher temperatures due to oxidative instability .

Q & A

Advanced Research Question

  • Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds ( ).
  • pH stability : UV-vis spectroscopy to monitor absorbance changes in buffers (pH 2–12) over 24 hours .
  • Photostability : Expose to UV light (254 nm) and track degradation via HPLC .

How does the presence of electron-donating groups on the benzodioxole moiety affect the compound's electrochemical sensing capabilities?

Advanced Research Question
shows that substituents like -NMe₂ or -OCH₃ enhance sensor performance:

  • Mechanism : Electron-donating groups increase electron density, improving redox activity for heavy metal detection (e.g., Pb²⁺).
  • Methodology :
    • Modify the benzodioxole with -NMe₂ via condensation.
    • Fabricate sensors by depositing the compound on glassy carbon electrodes (GCE).
    • Measure sensitivity via differential pulse voltammetry (detection limit: 96 pM for Pb²⁺) .

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